

# synthesis of 9-Fluorenylmethyl pentafluorophenyl carbonate

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## Compound of Interest

Compound Name: 9-Fluorenylmethyl  
pentafluorophenyl carbonate

Cat. No.: B1301036

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An In-depth Technical Guide to the Synthesis of **9-Fluorenylmethyl Pentafluorophenyl Carbonate**

## Introduction

**9-Fluorenylmethyl pentafluorophenyl carbonate**, commonly abbreviated as Fmoc-OPfp, is a key reagent in organic synthesis, particularly in peptide chemistry and the preparation of other activated esters. It serves as an efficient agent for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto amino acids and other amines. The pentafluorophenyl ester moiety makes it a highly reactive intermediate, facilitating nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis of Fmoc-OPfp, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers, scientists, and professionals in drug development.

## Synthesis of 9-Fluorenylmethyl Pentafluorophenyl Carbonate

The primary and most common method for the synthesis of **9-Fluorenylmethyl pentafluorophenyl carbonate** involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with pentafluorophenol in the presence of a non-nucleophilic base. This reaction proceeds via a nucleophilic acyl substitution mechanism where the pentafluorophenoxide anion attacks the carbonyl carbon of Fmoc-Cl, leading to the displacement of the chloride leaving group.

Reaction Scheme:

## Data Presentation

### Physicochemical Properties of 9-Fluorenylmethyl Pentafluorophenyl Carbonate

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>11</sub> F <sub>5</sub> O <sub>3</sub> [1][2]
Molecular Weight	406.31 g/mol [1][2]
Appearance	White to off-white crystalline solid[1]
Melting Point	83-87 °C[1]
CAS Number	88744-04-1[1][2]

### Representative Reaction Parameters for the Synthesis of Fmoc-OPfp

Parameter	Condition
Reactant 1	9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Reactant 2	Pentafluorophenol
Base	N-Methylmorpholine (NMM) or Triethylamine (TEA)
Solvent	Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature	0 °C to Room Temperature
Reaction Time	2-4 hours
Reported Yield	Good to excellent (e.g., ~95% for analogous reactions)[3]

## Experimental Protocols

# Synthesis of 9-Fluorenylmethyl Pentafluorophenyl Carbonate

This protocol is adapted from general procedures for the synthesis of activated esters using 9-fluorenylmethyl chloroformate[3][4].

Materials:

- 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
- Pentafluorophenol
- N-Methylmorpholine (NMM)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Hexane
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

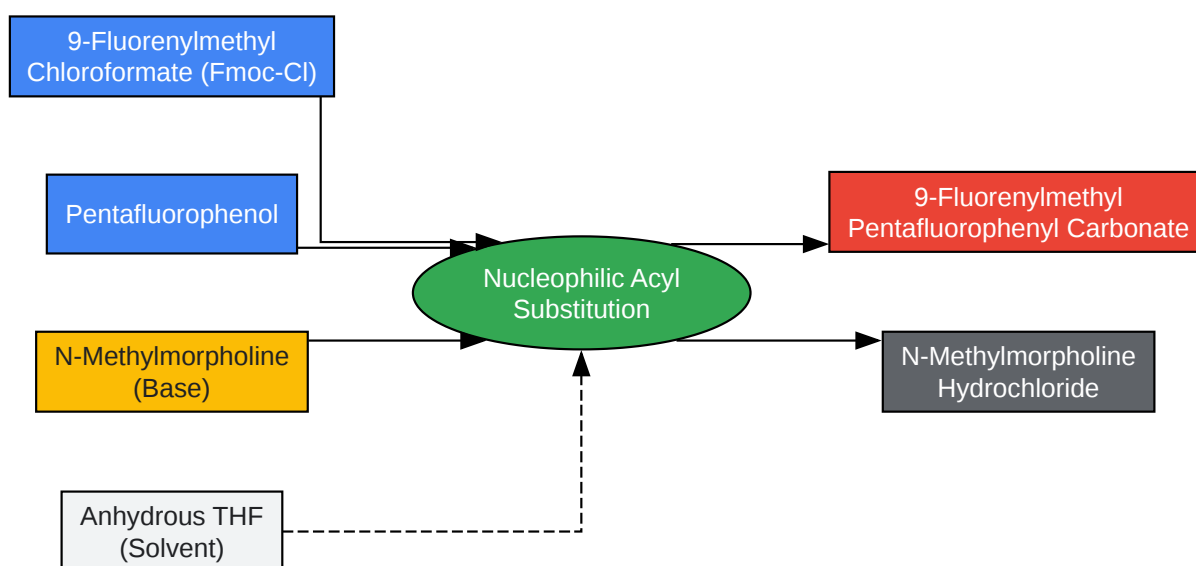
## Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentafluorophenol (1.05 equivalents). Dissolve the pentafluorophenol in anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Base:** Slowly add N-Methylmorpholine (NMM) (1.0 equivalent) to the stirred solution.
- **Addition of Fmoc-Cl:** In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold pentafluorophenol/NMM mixture over 30 minutes.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
  - Remove the precipitated N-methylmorpholine hydrochloride by filtration.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
  - Dissolve the residue in ethyl acetate.
  - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **9-Fluorenylmethyl pentafluorophenyl carbonate** by recrystallization from an ethyl acetate/hexane solvent system to obtain a white crystalline solid.

## Characterization

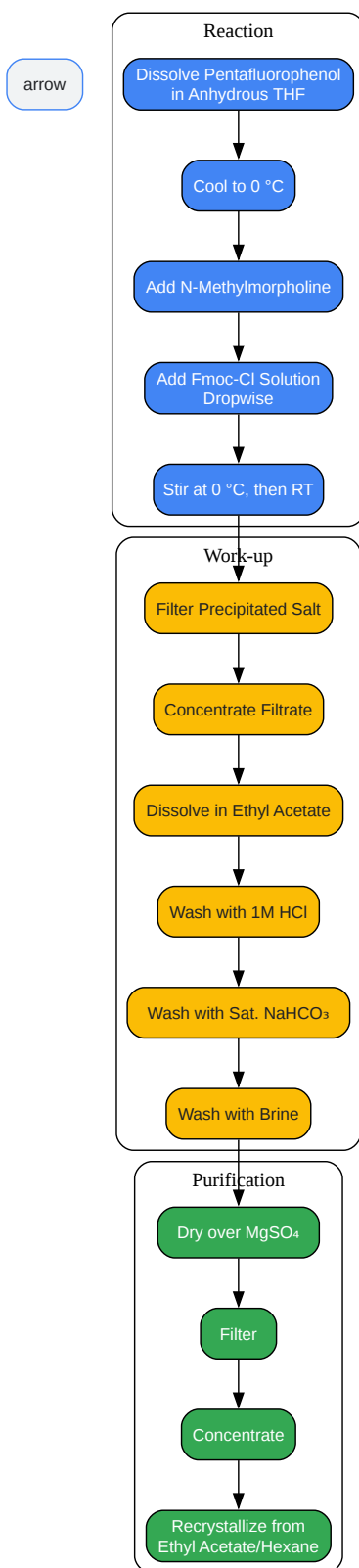
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ): The proton NMR spectrum is expected to show characteristic peaks for the fluorenyl group protons and the methylene protons adjacent to the carbonate oxygen. The aromatic protons of the fluorenyl group typically appear in the range of  $\delta$  7.2-7.8 ppm, the methine proton at the 9-position of the fluorene ring around  $\delta$  4.2 ppm, and the methylene protons of the  $\text{CH}_2\text{O}$  group as a doublet around  $\delta$  4.5 ppm.
- IR (KBr): The infrared spectrum should exhibit a strong absorption band for the carbonate carbonyl group ( $\text{C}=\text{O}$ ) in the region of  $1780\text{-}1800\text{ cm}^{-1}$ . Characteristic absorptions for the C-F bonds of the pentafluorophenyl group are also expected.
- Melting Point: The melting point of the purified product should be in the range of  $83\text{-}87\text{ }^\circ\text{C}$ [1].

## Mandatory Visualization



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Caption: Logical relationship of the synthesis of **9-Fluorenylmethyl pentafluorophenyl carbonate**.



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Caption: Experimental workflow for the synthesis of **9-Fluorenylmethyl pentafluorophenyl carbonate**.

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